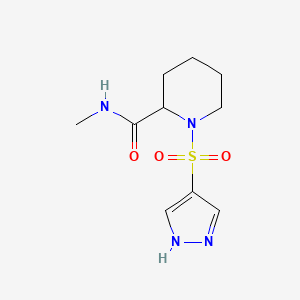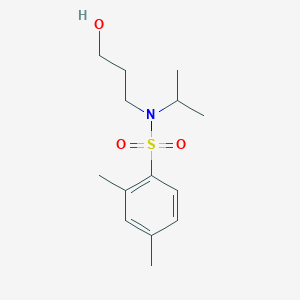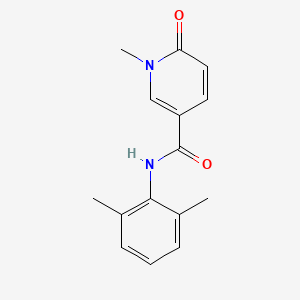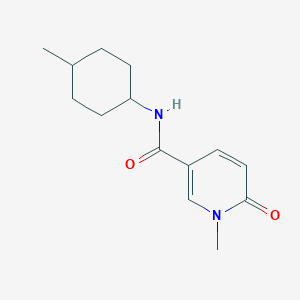
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide, also known as MPSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSP is a small molecule that contains a piperidine ring and a pyrazole ring, making it a unique chemical compound. In
Mecanismo De Acción
The mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is also stable under a wide range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide. One area of interest is in the development of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide analogs that have improved solubility and bioavailability. Another area of interest is in the use of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide involves a multi-step process that includes the reaction of piperidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylpiperidine. The final step involves the reaction of the resulting N-methylpiperidine acid chloride with 4-pyrazole sulfonamide. The yield of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is typically around 50%, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic effects. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-11-10(15)9-4-2-3-5-14(9)18(16,17)8-6-12-13-7-8/h6-7,9H,2-5H2,1H3,(H,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRNAFGXPODNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1S(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)